molecular formula C15H16 B2421880 3,4,3'-Trimethyl-1,1'-biphenyl CAS No. 1207-89-2

3,4,3'-Trimethyl-1,1'-biphenyl

Cat. No.: B2421880
CAS No.: 1207-89-2
M. Wt: 196.293
InChI Key: FVVIZQPBJINMCQ-UHFFFAOYSA-N
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Description

3,4,3’-Trimethyl-1,1’-biphenyl is an organic compound with the molecular formula C15H16 It is a derivative of biphenyl, where three methyl groups are attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,3’-Trimethyl-1,1’-biphenyl can be achieved through several methods, including:

    Suzuki-Miyaura Coupling: This method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.

    Friedel-Crafts Alkylation: This method involves the alkylation of biphenyl with methyl groups using a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of 3,4,3’-Trimethyl-1,1’-biphenyl often utilizes the Suzuki-Miyaura coupling due to its efficiency and scalability. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Partially or fully reduced biphenyl derivatives.

    Substitution: Halogenated or nitro-substituted biphenyls.

Mechanism of Action

The mechanism of action of 3,4,3’-Trimethyl-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses . The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Uniqueness: 3,4,3’-Trimethyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1,2-dimethyl-4-(3-methylphenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16/c1-11-5-4-6-14(9-11)15-8-7-12(2)13(3)10-15/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVIZQPBJINMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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